molecular formula C22H19FN6O2 B2691337 8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921560-66-9

8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2691337
CAS RN: 921560-66-9
M. Wt: 418.432
InChI Key: LGSGDSDBKCUORU-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and contain a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific molecular structure of “8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is not available in the literature I have access to.

Scientific Research Applications

Molecular Interaction Studies

In a study focusing on 1,2,4-triazole derivatives, researchers synthesized and characterized biologically active derivatives, including a fluoro derivative similar to the compound . They analyzed intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π using techniques like X-ray diffraction and quantum mechanical calculations. This research aids in understanding the molecular interactions and stability of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Polymerization Processes

The utility of 1,2,4-triazole derivatives in polymerization was demonstrated in a study where these derivatives were employed in a green protocol for polycondensation with diisocyanates. This process highlights the potential of such compounds in developing novel polymers with potential applications in various industries (Mallakpour & Rafiee, 2007).

Medicinal Chemistry and Drug Design

A study focused on the synthesis and biological evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which are structurally related to the compound . They explored their antitumor activity and vascular relaxing effects, contributing to the field of medicinal chemistry and drug design (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Radiolabelling Techniques

Another significant application is in the development of radiolabelling techniques, as demonstrated in the synthesis of [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione for specific ligation with tyrosine-containing peptides. This innovation is crucial for advancing PET imaging techniques (Flagothier Jessica et al., 2013).

properties

IUPAC Name

8-(4-fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2/c1-26-19-17(20(30)27(2)22(26)31)28(13-12-14-6-4-3-5-7-14)21-25-24-18(29(19)21)15-8-10-16(23)11-9-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSGDSDBKCUORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41752443

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